Rufloxacin hydrochloride
Overview
Description
Rufloxacin hydrochloride is a fluoroquinolone antibiotic known for its efficacy in treating bacterial infections. It is commonly used to treat respiratory infections and uncomplicated cystitis. This compound is marketed under various brand names, including Ruflox, Monos, Qari, Tebraxin, Uroflox, and Uroclar .
Mechanism of Action
Rufloxacin hydrochloride is a fluoroquinolone antibiotic with a broad antibacterial spectrum, including Gram-positive and Gram-negative bacteria . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts these processes, leading to bacterial cell death .
Mode of Action
This compound acts as a specific inhibitor of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes and prevents them from supercoiling and relaxing DNA, which is a crucial step in DNA replication. This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
As a fluoroquinolone antibiotic, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to cell death and thus, the elimination of the bacterial infection.
Pharmacokinetics
A study on healthy volunteers showed that rufloxacin has interesting pharmacokinetic properties . The parameters of the model and the mean renal clearance values indicated some departure from linearity in Rufloxacin kinetics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to the disruption of DNA replication . This leads to the effective treatment of infections caused by susceptible bacteria. This compound is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .
Biochemical Analysis
Biochemical Properties
Rufloxacin hydrochloride interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth and reproduction .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It disrupts the function of bacterial cells by inhibiting key enzymes involved in DNA replication and transcription . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, this compound prevents them from carrying out their normal functions, leading to the inhibition of bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Like other antibiotics, its effectiveness may decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . In a study on Mycobacterium tuberculosis infections in mice and guinea pigs, Rufloxacin showed some protective effects .
Metabolic Pathways
As a quinolone antibiotic, it is likely metabolized in the liver and excreted through the kidneys .
Transport and Distribution
Like other quinolone antibiotics, it is likely distributed throughout the body via the bloodstream after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with enzymes in the bacterial cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rufloxacin hydrochloride involves several steps. One method includes the reduction of a quinolone disulfide, followed by cyclization in a basic medium and subsequent hydrolysis . Another method involves the use of ethyl alcohol, water, ammonium chloride, iron powder, and dilute hydrochloric acid, followed by heating to reflux state .
Industrial Production Methods: The industrial production of this compound has been optimized to reduce production costs and increase yield. Improvements in the second and sixth steps of the traditional process have been made to address issues such as low yield, high cost, and environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Rufloxacin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Under UV exposure, this compound induces type II guanine oxidation, increasing DNA base oxidation.
Reduction: The reduction of quinolone disulfide to 2-mercaptoethyl quinolone is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions with various reagents under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized DNA bases and cyclized quinolone derivatives .
Scientific Research Applications
Rufloxacin hydrochloride has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Rufloxacin hydrochloride is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ofloxacin, ciprofloxacin, and levofloxacin. Compared to these similar compounds, this compound has unique properties:
Ofloxacin: Similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Ciprofloxacin: More potent against a broader range of bacteria but may have different side effect profiles.
Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.
This compound stands out due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it particularly effective against certain bacterial strains .
Properties
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106017-08-7 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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